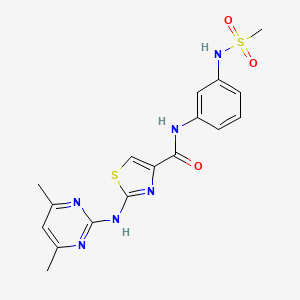

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide

CAS No.: 1251560-22-1

Cat. No.: VC6992058

Molecular Formula: C17H18N6O3S2

Molecular Weight: 418.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251560-22-1 |

|---|---|

| Molecular Formula | C17H18N6O3S2 |

| Molecular Weight | 418.49 |

| IUPAC Name | 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(methanesulfonamido)phenyl]-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H18N6O3S2/c1-10-7-11(2)19-16(18-10)22-17-21-14(9-27-17)15(24)20-12-5-4-6-13(8-12)23-28(3,25)26/h4-9,23H,1-3H3,(H,20,24)(H,18,19,21,22) |

| Standard InChI Key | NWOJJLKKVWYOST-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C |

Introduction

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure integrates various functional groups that may contribute to its biological activity, particularly in medicinal chemistry.

IUPAC Name

The IUPAC name for this compound is 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide.

Synthesis of the Compound

The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors.

Synthetic Route Overview

The synthesis can be summarized in the following steps:

-

Formation of the Thiazole Ring: The thiazole core is synthesized using appropriate thioketones and amines.

-

Pyrimidine Attachment: The 4,6-dimethylpyrimidine moiety is introduced through nucleophilic substitution or coupling reactions.

-

Sulfonamide Functionalization: The methylsulfonamide group is added via sulfonation reactions.

-

Final Carboxamide Formation: The carboxamide group is formed through acylation reactions involving carboxylic acids or their derivatives.

Characterization Techniques

Characterization of the synthesized compound is performed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR): Provides information on the molecular structure and purity.

-

Mass Spectrometry (MS): Confirms the molecular weight and structural integrity.

-

Infrared Spectroscopy (IR): Identifies functional groups present in the molecule.

Biological Activity and Research Findings

Research into the biological activity of 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide indicates potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves targeting key enzymes or pathways involved in cell proliferation.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.39 g/mol |

| IUPAC Name | 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide |

| Synthesis Method | Multi-step organic synthesis |

| Analytical Techniques Used | NMR, MS, IR |

This compound's multifaceted nature makes it a subject of interest for ongoing research within pharmaceutical chemistry and related fields. Further studies are necessary to elucidate its full potential and mechanisms of action in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume